molecular formula C15H18N4O4S B1666964 Biapenem CAS No. 120410-24-4

Biapenem

Cat. No. B1666964
M. Wt: 350.4 g/mol
InChI Key: MRMBZHPJVKCOMA-WAOAVRLKSA-N
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Description

Biapenem is a carbapenem antibiotic . It has in vitro activity against anaerobes and is a broad-spectrum antibiotic medication used to treat various bacterial infections . It belongs to the class of antibiotics known as third-generation cephalosporins . This medication works by inhibiting the growth and reproduction of bacteria, helping the immune system eliminate the infection .


Synthesis Analysis

The synthesis process of Biapenem includes the hydrogenation reaction of the compound shown in expression I to eliminate the protecting group inside the buffer solution or the mixed liquid of buffer solution and organic solvent in the presence of a catalyst of Pd or Pt containing compound and the subsequent collection of Biapenem from the reaction product .


Molecular Structure Analysis

Biapenem has a molecular formula of C15H18N4O4S and a molar mass of 350.39 g·mol−1 . It has a triazolium group and a β-methyl substitution at C-1 on the carbapenem nucleus .


Physical And Chemical Properties Analysis

Biapenem has a molecular formula of C15H18N4O4S and a molar mass of 350.39 g·mol−1 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Biapenem's Antibacterial Properties and Clinical Efficacy

Biapenem, a parenteral carbapenem antibacterial agent, exhibits a broad spectrum of in vitro antibacterial activity against many Gram-negative and Gram-positive aerobic and anaerobic bacteria, including beta-lactamase-producing species. Clinical trials have demonstrated its efficacy in treating adult patients with intra-abdominal infections, lower respiratory infections, or complicated urinary tract infections, with a good safety profile (Perry & Ibbotson, 2020).

Broad Spectrum Antibacterial Agent

Biapenem shows strong bactericidal activity against various bacteria, including resistant strains like Pseudomonas aeruginosa and Acinetobacter baumannii. Its use in treating complicated infections such as sepsis and genitourinary infections has been effective and safe, comparable to other carbapenems like meropenem or imipenem/cilastatin (Vora & Tiwaskar, 2022).

Meta-Analysis of Biapenem's Efficacy and Safety

A meta-analysis encompassing randomized controlled trials indicated that biapenem is as effective and safe as imipenem-cilstatin or meropenem for treating lower respiratory tract infections, complicated urinary tract infections, and complicated intra-abdominal infections (Pei et al., 2016).

Biapenem in Tuberculosis Treatment

Biapenem, in combination with rifampicin, has shown potential as an anti-TB drug, including for the treatment of rifampicin-resistant tuberculosis. This synergy was observed both in vitro and in mouse models, suggesting its repurposing potential as a new drug for treating drug-resistant TB (Kaushik et al., 2017).

Radiosterilization of Biapenem

Radiation sterilization has been identified as a safe and effective method for biapenem sterilization, ensuring its stability and efficacy (Rosiak et al., 2021).

Synergistic Effects in Sepsis Treatment

A study on the drug combination of biapenem and Xuebijing injection for sepsis treatment in China revealed a synergistic effect by affecting key endogenous metabolites and metabolic pathways, thus supporting its clinical application in antibiotics combined with traditional Chinese medicine (Liu et al., 2020).

Renal Excretion and Drug-Drug Interactions

The role of organic anion transporter 3 in biapenem's renal excretion and its potential drug-drug interactions were investigated, confirming that it's primarily eliminated through glomerular filtration, with minor renal tubular secretion. Biapenem has a low affinity to OAT3, making it safe for use with other antibiotics and antiviral drugs (Li et al., 2021).

Safety And Hazards

Biapenem should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken .

Future Directions

Biapenem has been used in trials studying the treatment of bacterial infections . A study compared the real-world efficacy and safety of Biapenem and Meropenem for treating severe community-acquired pneumonia (SCAP) in children . The study found that the efficacy and safety of Biapenem are comparable to Meropenem in the treatment of children with SCAP .

properties

IUPAC Name

(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)24-9-3-17-5-16-6-18(17)4-9/h5-11,20H,3-4H2,1-2H3/t7-,8-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMBZHPJVKCOMA-YJFSRANCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046435
Record name Biapenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biapenem

CAS RN

120410-24-4
Record name Biapenem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120410-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biapenem [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120410244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biapenem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13028
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Biapenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIAPENEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR5U3L9ZH1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,180
Citations
CM Perry, T Ibbotson - Drugs, 2002 - Springer
… , biapenem was more stable to hydrolysis by human renal DHP-I than imipenem, meropenem and panipenem.[7] Biapenem is … [10,11] However, biapenem appeared to have weaker …
Number of citations: 115 link.springer.com
K Hara, S Baba, F Matsumoto, M Ooishi… - … Japanese Journal of …, 1999 - europepmc.org
The clinical usefulness of injectable biapenem (BIPM) was examined for various infectious diseases in the fields of internal medicine, urology, surgery, orthopedics, obstetrics and …
Number of citations: 19 europepmc.org
Y Yang, N Bhachech, K Bush - Journal of Antimicrobial …, 1995 - academic.oup.com
… Biological activities of biapenem, imipenem, and meropenem … In addition, biapenem showed strong affinity with PBP la of E… Xanthomonas maltophilia hydrolyzing biapenem at lower V …
Number of citations: 168 academic.oup.com
A Vora, M Tiwaskar - The Journal of the Association of Physicians of …, 2022 - europepmc.org
… Evidence from international studies confirmed that biapenem can be used as effectively and … in vitro activity of biapenem. The results of comparative clinical trials on Biapenem are also …
Number of citations: 4 europepmc.org
HS Sader, RN Jones - European Journal of Clinical Microbiology and …, 1993 - Springer
… In the present study, we compare the in vitro activity of biapenem to that of imipenem, meropenem and other broad spectrum beta-lactam drugs. We also tested biapenem against a …
Number of citations: 28 link.springer.com
AM Clarke, SJV Zemcov - European Journal of Clinical Microbiology and …, 1993 - Springer
… In the present study, we compare the in vitro activity of biapenem to that of imipenem, meropenem and other broad spectrum beta-lactam drugs. We also tested biapenem against a …
Number of citations: 18 link.springer.com
DM Livermore, S Mushtaq - Journal of antimicrobial …, 2013 - academic.oup.com
… of biapenem against … of biapenem for isolates with metallo- (IMP, NDM or VIM) or OXA-48 β-lactamases; however, most isolates with these enzymes were less resistant to biapenem …
Number of citations: 114 academic.oup.com
O Kozawa, T Uematsu, H Matsuno… - Antimicrobial agents …, 1998 - Am Soc Microbiol
… dosing of biapenem over 1 h. Biapenem was administered first at the dose of 300 mg and then at the dose of 600 mg at a 1-week interval. On each study day, biapenem was …
Number of citations: 53 journals.asm.org
KE Aldridge, N Morice, DD Schiro - Antimicrobial agents and …, 1994 - Am Soc Microbiol
We tested 441 clinical strains of anaerobes by using a broth microdilution method to determine the in vitro activity of biapenem for comparison with those of other agents. Biapenem had …
Number of citations: 37 journals.asm.org
…, Biapenem Study Collaborative Group - The Indian Journal of …, 2013 - ncbi.nlm.nih.gov
… between biapenem group and meropenem group. The overall clinical efficacies of biapenem … The overall bacterial eradication rates of biapenem and meropenem showed no significant …
Number of citations: 23 www.ncbi.nlm.nih.gov

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